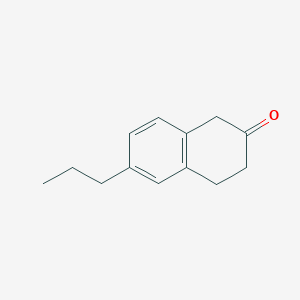

6-Propyl-3,4-dihydronaphthalen-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

37436-26-3 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-propyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C13H16O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-5,8H,2-3,6-7,9H2,1H3 |

InChI Key |

SCNOIYTXAIAYSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(CC(=O)CC2)C=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 6 Propyl 3,4 Dihydronaphthalen 2 1h One Systems

Electrophilic and Nucleophilic Reactivity of the Dihydronaphthalenone Core

The dihydronaphthalenone core possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is a key electrophilic site, while the alpha-carbons can be deprotonated to form nucleophilic enolates.

Nucleophilic Addition at the Carbonyl Center

The carbonyl group of the dihydronaphthalenone skeleton is a primary site for electrophilic activity, readily undergoing attack by a wide array of nucleophiles. nih.gov This reaction typically involves the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. The stereochemical outcome of such additions can often be influenced by the steric hindrance imposed by the bicyclic ring system. Common nucleophilic addition reactions include reduction by hydride reagents and carbon-carbon bond formation using organometallic reagents. youtube.com

Table 1: Examples of Nucleophilic Addition to a Dihydronaphthalenone Core

| Nucleophile Source | Reagent Example | Product Type |

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl Group (R⁻) | Propylmagnesium bromide (CH₃CH₂CH₂MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

Reactions Involving Enolate Intermediates and Their Derivatives

The presence of protons on the carbons alpha to the carbonyl group (C1 and C3) allows for the formation of enolate anions upon treatment with a suitable base. wikipedia.orgmasterorganicchemistry.com Enolates are potent nucleophiles that are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the "kinetic" enolate by removing a proton from the less substituted alpha-carbon, whereas a smaller, stronger base under thermodynamic control may favor the more substituted enolate. masterorganicchemistry.commnstate.edu

Once formed, these enolate intermediates can react with a variety of electrophiles. For instance, the Michael reaction involves the 1,4-addition of an enolate to an α,β-unsaturated carbonyl compound. youtube.com Another key reaction is the aldol (B89426) condensation, where the enolate adds to another carbonyl compound, forming a β-hydroxy ketone, which can subsequently dehydrate.

Radical Processes and Cyclization Pathways on the Dihydronaphthalene Skeleton

Radical reactions offer a powerful method for forming carbon-carbon bonds and constructing complex molecular architectures. nih.gov In the context of the dihydronaphthalene skeleton, a radical can be generated at a specific position, which then initiates a cyclization cascade. For example, a 6-exo radical cyclization can be envisioned where a radical generated on a side chain attached to the dihydronaphthalene core adds to one of the double bonds of the aromatic system. Such processes are instrumental in the synthesis of polycyclic natural products and can proceed with high diastereocontrol. nih.gov The success of these cyclizations often depends on the strategic placement of radical precursors and the specific reaction conditions used to generate the radical species. nih.gov

Rearrangement Reactions Involving Dihydronaphthalenone Structures

Dihydronaphthalenone structures can undergo various molecular rearrangements, which are chemical reactions that reorganize the carbon skeleton of a molecule to form a structural isomer. thermofisher.com These reactions are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. youtube.commasterorganicchemistry.com

A notable example is the Baeyer-Villiger oxidation, which transforms a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid. wiley-vch.de The mechanism involves the migration of one of the alpha-carbons to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de Other rearrangements, such as those involving carbocation intermediates generated from derivatives of the dihydronaphthalenone core, can also lead to significant skeletal transformations. chem-soc.sinih.gov

Functional Group Interconversions and Derivatization

The dihydronaphthalenone framework can be further elaborated through various functional group interconversions and derivatization reactions.

Halogenation and Subsequent Alkylation Reactions

The alpha-carbons of the dihydronaphthalenone core can be halogenated under either acidic or basic conditions via enol or enolate intermediates, respectively. mnstate.edu Base-catalyzed halogenation proceeds through the enolate and can be difficult to stop at monosubstitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons. mnstate.edu

The resulting α-halo ketone is a versatile intermediate. It can undergo nucleophilic substitution reactions or serve as a precursor for further transformations. For example, alkylation at the alpha-position can be achieved by treating the corresponding enolate with an alkyl halide in an SN2 reaction. masterorganicchemistry.commnstate.edu This two-step sequence of halogenation followed by reaction with an organometallic reagent or another nucleophile provides a route to more complex derivatives.

Azide (B81097) and Amino Group Incorporations and Transformations

The introduction of nitrogen-containing functional groups, such as azides and amines, at the α-position to the carbonyl group in 6-Propyl-3,4-dihydronaphthalen-2(1H)-one opens up a wide range of synthetic possibilities for creating novel compounds.

The synthesis of α-azido ketones from cyclic ketones like tetralone derivatives is a known transformation. nih.gov For this compound, the introduction of an azide group at the C1 or C3 position can be achieved through nucleophilic substitution of an α-halo precursor. The reaction typically proceeds by first halogenating the tetralone, for example, with bromine in a suitable solvent, to form the α-bromo ketone. Subsequent reaction with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone, yields the corresponding α-azido ketone. The use of a phase transfer catalyst, like a crown ether, can facilitate the reaction. nih.gov

The resulting 3-azido-6-propyl-3,4-dihydronaphthalen-2(1H)-one is a versatile intermediate. The azide group can be reduced to a primary amine, for instance, through Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis, or by catalytic hydrogenation. This provides a direct route to α-amino ketones.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| This compound | 1. Br₂, CH₂Cl₂ 2. NaN₃, Crown Ether | DMF | 25 | 60-80 nih.gov |

Note: Yields are based on analogous reactions with similar cyclic ketones and may vary for the specific substrate.

Direct amination of the β-tetralone core is another important transformation. Chiral phosphoric acid-catalyzed reductive amination of β-tetralones has been demonstrated to produce chiral β-aminotetralins with good yields and enantioselectivity. thieme-connect.com This methodology can be applied to this compound, reacting it with an amine in the presence of a chiral phosphoric acid catalyst and a hydride donor like Hantzsch ester. This reaction would yield the corresponding 2-amino-6-propyl-1,2,3,4-tetrahydronaphthalene.

The resulting α-amino ketones or β-aminotetralins are valuable building blocks in medicinal chemistry. The amino group can be further functionalized, for example, by acylation, alkylation, or by participating in cyclization reactions to form nitrogen-containing heterocycles.

| Substrate | Amine | Catalyst | Hydride Donor | Yield (%) | Enantiomeric Excess (%) |

| β-Tetralone | p-Anisidine | Chiral Phosphoric Acid | Hantzsch Ester | 86 | 81 thieme-connect.com |

Note: Data is for a model reaction and illustrates the potential for the propyl-substituted analog.

Formation of Fused Heterocyclic Ring Systems (e.g., Quinazolinones, Thiazines)

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in pharmaceutical and materials science.

While direct synthesis of quinazolinones from β-tetralones is not widely reported, a plausible synthetic route can be envisioned based on established methods for quinazolinone synthesis from ketones. A common strategy involves the reaction of a ketone with a 2-aminobenzamide (B116534) derivative. For this compound, this would likely proceed through an initial acid-catalyzed condensation to form an enamine intermediate, followed by cyclization and dehydration/oxidation to yield the fused quinazolinone.

A hypothetical reaction scheme would involve heating this compound with 2-aminobenzamide in the presence of a catalyst such as polyphosphoric acid (PPA) or a Lewis acid. The final aromatization step might require an oxidizing agent. The resulting compound would be a propyl-substituted naphtho[2,3-g]quinazolin-4(3H)-one derivative.

The synthesis of fused thiazine (B8601807) rings can be achieved through various methods, often involving the reaction of a ketone with a sulfur and nitrogen-containing reagent. A potential route for the formation of a thiazine ring fused to the this compound core could involve a multicomponent reaction. For instance, the reaction of the tetralone with an amine and a source of sulfur, such as elemental sulfur and a catalyst, could lead to the formation of a fused aminothiazine derivative.

Alternatively, a well-established route to 1,3-thiazines involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with thiourea (B124793). This would require a preliminary step to synthesize the corresponding chalcone from this compound, for example, through an aldol condensation with an aromatic aldehyde. The subsequent reaction of this chalcone with thiourea in an alkaline medium would yield the fused thiazine ring system.

Selective Reduction and Oxidation Reactions of the Dihydronaphthalenone Ring

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding alcohol, 6-propyl-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved using a variety of reducing agents. For a simple reduction, sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent. For stereoselective reductions, biocatalysts such as fungal strains have been shown to reduce β-tetralones to the corresponding (S)- or (R)-alcohols with high enantiomeric excess. nih.gov The choice of biocatalyst and reaction conditions can influence the stereochemical outcome. nih.gov

| Biocatalyst | Substrate Concentration (g/L) | Conversion (%) | Product | Enantiomeric Excess (%) |

| Chaetomium sp. KCh 6651 | 1 | 98 | (S)-(-)-1,2,3,4-tetrahydro-2-naftol | >99 nih.gov |

| Absidia cylindrospora KCh 336 (9 days) | Not specified | Not specified | (R)-1,2,3,4-tetrahydro-2-naftol | 85 nih.gov |

Note: This data for the parent β-tetralone suggests the potential for stereoselective reduction of the propyl-substituted analog.

The dihydronaphthalenone ring can undergo selective oxidation to introduce further unsaturation. The oxidation of tetralones to naphthoquinones is a valuable transformation. For a 2-tetralone (B1666913) derivative like this compound, oxidation could potentially lead to a propyl-substituted 1,2-naphthoquinone (B1664529) or 1,4-naphthoquinone. The choice of oxidizing agent is crucial for controlling the regioselectivity of the oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to effect the regioselective oxidation of tetrahydronaphthalenes to α-tetralones. acs.org More vigorous oxidation of the tetralone itself could lead to the corresponding naphthoquinone. For instance, oxidation of 1-tetralones with IBX has been shown to yield 1,2-naphthoquinones, while oxidation with Oxone® and 2-iodobenzoic acid can produce 1,4-naphthoquinones. thieme-connect.comthieme-connect.com Similar principles would apply to the oxidation of the 2-tetralone isomer.

Structural Diversity: Derivatives and Analogs of 6 Propyl 3,4 Dihydronaphthalen 2 1h One

Alkyl-Substituted Dihydronaphthalenones (e.g., Fluoro-Isopropyl, Octyl Variants)

The dihydronaphthalenone framework can be functionalized with a range of alkyl groups, leading to derivatives with altered steric and electronic properties. The synthesis of such compounds allows for the fine-tuning of molecular characteristics. While the literature provides examples of various alkyl substitutions on related cyclic frameworks, specific examples on the dihydronaphthalen-2(1H)-one core are subjects of targeted synthetic efforts. For instance, the introduction of a fluoro-isopropyl group has been documented, resulting in compounds like 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Additionally, the synthesis of octyl-substituted glycosides has been explored to create substrates for enzymatic assays, indicating the feasibility of incorporating longer alkyl chains like octyl groups onto cyclic structures. nih.gov

| Compound Name | Molecular Formula | Alkyl Substituent | Reference |

|---|---|---|---|

| 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one | C13H15FO | Fluoro-isopropyl | nih.gov |

Aryl- and Heteroaryl-Substituted Dihydronaphthalenones (e.g., Phenyl, Pyridinyl Derivatives)

The introduction of aryl and heteroaryl moieties to the dihydronaphthalenone scaffold represents a significant avenue for structural diversification. These substituents can engage in various non-covalent interactions, influencing the molecule's conformation and potential intermolecular associations. Aryldihydronaphthalenes are found in numerous natural products and bioactive compounds, making their chemical synthesis a key area of research. nih.gov Methodologies for creating these derivatives often involve transition metal-catalyzed cross-coupling reactions or cyclization of aryl-tethered precursors. nih.govresearchgate.net

Similarly, the incorporation of heteroaryl rings, such as pyridine, is a common strategy in medicinal chemistry to introduce features like hydrogen bond acceptors and to modulate solubility. nih.gov The synthesis of pyridine-containing compounds is an active field of research, with numerous methodologies developed for their construction. nih.govmdpi.com

Halogenated Dihydronaphthalenone Frameworks

Halogenation of the dihydronaphthalenone core is a key strategy for modifying its electronic properties and metabolic stability. The introduction of halogen atoms such as fluorine, chlorine, or bromine can significantly alter the molecule's lipophilicity and binding interactions. Methodologies for the synthesis of halogenated ketones are well-established, including techniques like reductive halogenation of α,β-unsaturated ketones using N-halosuccinimides. organic-chemistry.org This allows for selective halogenation at positions adjacent to the carbonyl group. Other approaches can achieve halogenation of the aromatic ring. The synthesis of various halogenated compounds is an area of continuous development. mdpi.comorganic-chemistry.org

Condensed Heterocyclic Systems Derived from Dihydronaphthalenones (e.g., Benzo[h]quinazoline, Benzothiazoloquinazolines)

The dihydronaphthalenone skeleton serves as a valuable precursor for the synthesis of more complex, condensed heterocyclic systems. Through multi-step reaction sequences, the core structure can be elaborated to form fused polycyclic frameworks. For example, derivatives of dihydronaphthalenones can be used to construct benzo[f]quinazolines and benzo[g]quinazolines. nih.govnih.govbeilstein-journals.orgresearchgate.net These synthetic strategies often involve cyclization reactions that build the new heterocyclic ring onto the existing dihydronaphthalene structure. The resulting condensed systems, such as benzoquinazolines, are investigated for their unique chemical properties.

| Compound Name | Position of Carbonyl | Significance |

|---|---|---|

| 6-Propyl-3,4-dihydronaphthalen-2(1H)-one | C2 | Subject of this article. |

| Dihydronaphthalen-1(2H)-one (α-Tetralone) | C1 | Common positional isomer and synthetic intermediate. |

Hydroxylated and Aminated Dihydronaphthalenone Derivatives

The introduction of hydroxyl (-OH) and amino (-NH2) groups onto the dihydronaphthalenone framework is a critical functionalization for altering polarity and introducing sites for further chemical modification. Hydroxylated derivatives, particularly phenols, can be synthesized through various methods, including electrochemical strategies that use water as the hydroxyl source. researchgate.net Aminated derivatives are also of significant interest, and their synthesis can be achieved through methods such as reductive amination of the ketone or nucleophilic substitution reactions on a suitably functionalized precursor. These functional groups can act as hydrogen bond donors and acceptors, profoundly influencing the molecule's interactions with its environment.

Spectroscopic Characterization and Structural Elucidation of 6 Propyl 3,4 Dihydronaphthalen 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of 6-Propyl-3,4-dihydronaphthalen-2(1H)-one is expected to show distinct signals for the aromatic, aliphatic (tetralone ring), and propyl group protons.

Aromatic Region: The aromatic protons on the substituted benzene (B151609) ring (H-5, H-7, and H-8) will appear in the downfield region, typically between 7.0 and 8.0 ppm. The electron-donating propyl group at C-6 will slightly shield the ortho and para protons. The H-5 proton, being ortho to the electron-withdrawing carbonyl group's influence through the ring system, is expected to be the most deshielded. The splitting pattern will be complex due to ortho and meta couplings.

Aliphatic Tetralone Ring Protons: The methylene (B1212753) protons of the tetralone ring (H-1, H-3, H-4) will resonate more upfield. The protons at C-1 (α to the aromatic ring) and C-3 (α to the carbonyl group) are expected to show distinct chemical shifts. The protons at C-4, adjacent to the aromatic ring, would also have a characteristic signal. These protons will exhibit coupling with each other, appearing as triplets or multiplets.

Propyl Group Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene group (CH₂), and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂). These will appear in the upfield region, typically below 3.0 ppm.

Spin-spin coupling provides connectivity information. For instance, the triplet for the H-4 protons would arise from coupling to the two H-3 protons. Similarly, the propyl group's signals will show characteristic n+1 splitting patterns. uobasrah.edu.iqlibretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.8 | d | ~8.0 |

| H-7 | ~7.2 | dd | ~8.0, 2.0 |

| H-8 | ~7.1 | d | ~2.0 |

| H-1 | ~3.5 | s | - |

| H-3 | ~2.8 | t | ~6.5 |

| H-4 | ~3.0 | t | ~6.5 |

| Propyl-CH₂ (α) | ~2.6 | t | ~7.5 |

| Propyl-CH₂ (β) | ~1.6 | sextet | ~7.5 |

| Propyl-CH₃ (γ) | ~0.9 | t | ~7.5 |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Carbonyl Carbon: The ketone carbonyl carbon (C-2) is the most deshielded and will appear significantly downfield, typically in the range of 195-215 ppm. nih.gov

Aromatic Carbons: The six aromatic carbons will resonate between 120 and 150 ppm. The carbon attached to the propyl group (C-6) and the quaternary carbons of the fused ring system (C-4a, C-8a) will have distinct chemical shifts. Substituent effects from the propyl group will influence the chemical shifts of the aromatic carbons. libretexts.orgolemiss.edu

Aliphatic Carbons: The sp³ hybridized carbons of the tetralone ring (C-1, C-3, C-4) and the propyl group will appear in the upfield region of the spectrum (typically < 60 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| C-2 (C=O) | ~208 | sp² |

| C-8a | ~145 | sp² |

| C-6 | ~142 | sp² |

| C-4a | ~135 | sp² |

| C-5 | ~129 | sp² |

| C-7 | ~128 | sp² |

| C-8 | ~126 | sp² |

| C-1 | ~50 | sp³ |

| C-3 | ~40 | sp³ |

| Propyl-CH₂ (α) | ~38 | sp³ |

| C-4 | ~29 | sp³ |

| Propyl-CH₂ (β) | ~24 | sp³ |

| Propyl-CH₃ (γ) | ~14 | sp³ |

Two-dimensional (2D) NMR experiments provide powerful tools for unambiguously assigning signals and elucidating complex structures by showing correlations between nuclei. mdpi.compreprints.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between H-3 and H-4, confirming their adjacency. It would also show correlations between the protons of the propyl group (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃) and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals. For example, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~50 ppm, assigning them both to the C-1/H-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments and identifying quaternary carbons. Key expected correlations would include the H-1 protons to the carbonyl carbon (C-2) and aromatic carbons (C-8, C-8a), and the H-3 protons to the carbonyl carbon (C-2) and C-4a.

TOCSY (Total Correlation Spectroscopy): This technique shows correlations between all protons within a spin system, even if they are not directly coupled. It would be useful for identifying all protons belonging to the propyl chain from a single correlation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the 3D structure and stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Vibrations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups. msu.educhemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group stretch, expected around 1700-1720 cm⁻¹. Other key absorptions would include:

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ for the CH₂ and CH₃ groups of the tetralone ring and propyl substituent.

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Vibrations in the fingerprint region (< 1500 cm⁻¹) that are characteristic of the substitution pattern on the aromatic ring. The IR spectrum for the closely related 1-tetralone (B52770) shows a strong carbonyl peak at approximately 1685 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR is sensitive to bonds with strong dipole moment changes, Raman is more sensitive to non-polar, polarizable bonds. For this molecule, Raman spectroscopy would be particularly useful for observing the C=C bonds of the aromatic ring and the C-C backbone vibrations. mdpi.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2960, 2870 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1715 | C=O Stretch | Ketone |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic (CH₂) |

| ~800-900 | C-H Bend | Aromatic (out-of-plane) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. uobabylon.edu.iqamazonaws.com

The chromophore in this compound consists of the substituted benzene ring fused to the enone system, although the double bond is not directly conjugated to the carbonyl in this β-tetralone structure. The key electronic transitions are:

π → π* Transitions: These are high-energy, high-intensity absorptions associated with the aromatic π system. They are expected to appear at shorter wavelengths (λₘₐₓ < 250 nm).

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition typically appears as a weaker band or shoulder at a longer wavelength (λₘₐₓ ~280-320 nm). libretexts.org

For the related compound 1-tetralone, which has a conjugated enone system, strong π → π* absorption is observed around 248 nm, with a weaker n → π* transition at approximately 292 nm. nist.gov The absorption profile for this compound is expected to be similar to that of the parent 2-tetralone (B1666913), primarily showing absorptions related to the substituted naphthalene (B1677914) chromophore. The alkyl substituent is an auxochrome and may cause a slight bathochromic (red) shift of the absorption maxima. uobabylon.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a radical cation (M⁺•), which can then undergo fragmentation.

Molecular Ion (M⁺•): The molecular formula of this compound is C₁₃H₁₆O, giving a molecular weight of 188.26 g/mol . The mass spectrum should show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 188.

Fragmentation Patterns: Cyclic ketones undergo characteristic fragmentation pathways. researchgate.net

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. For this molecule, this could involve the loss of C₂H₄O or C₃H₄ fragments from the ring.

McLafferty Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain attached to the carbonyl, a related rearrangement can occur in cyclic systems.

Benzylic Cleavage: A very favorable fragmentation would be the cleavage of the C4-C4a bond to lose an ethyl group (C₂H₅•, 29 Da), leading to a stable benzylic cation at m/z 159. Another key fragmentation would be the loss of the propyl side chain, leading to a fragment at m/z 145. The base peak for the related 1-tetralone is often observed at m/z 118, corresponding to the loss of ethylene (B1197577) (28 Da) via a retro-Diels-Alder reaction after initial ring opening. nist.gov A similar fragmentation could be expected for the 2-tetralone structure.

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to compute an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not available in the Cambridge Structural Database (CSD), the technique would be invaluable for its structural confirmation. If a suitable single crystal were grown, X-ray analysis would confirm the conformation of the dihydronaphthalenone ring system and the precise geometry of the propyl substituent on the aromatic ring.

For illustrative purposes, the crystallographic data for a related tetralone derivative, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, is presented below. nih.gov This example demonstrates the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| CCDC Number | 1954163 |

| Empirical Formula | C19H18O2 |

| Formula Weight | 278.33 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.9532(6) |

| b (Å) | 12.0041(11) |

| c (Å) | 9.1466(8) |

| α (°) | 90 |

| β (°) | 109.110(3) |

| γ (°) | 90 |

| Volume (ų) | 720.62(11) |

Computational Chemistry Studies on 6 Propyl 3,4 Dihydronaphthalen 2 1h One Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. For a compound like 6-Propyl-3,4-dihydronaphthalen-2(1H)-one, DFT calculations would provide significant insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. The flexibility of the propyl group and the dihydronaphthalene ring means that several conformers may exist. Computational methods can identify these different spatial arrangements and rank them by their relative energies. Studies on related tetralone derivatives often focus on the planarity of the bicyclic system and the orientation of substituents. nih.gov

Electronic Structure Analysis, Including Frontier Molecular Orbitals (FMOs)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the distribution of electrons within the molecule and determine the energies of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. ssrn.comresearchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich aromatic ring and the LUMO associated with the α,β-unsaturated ketone system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Indicates electron-accepting capability, centered on the enone system. |

| HOMO | -6.2 | Indicates electron-donating capability, centered on the substituted benzene (B151609) ring. |

| Energy Gap | 4.7 | Suggests moderate chemical stability and reactivity. |

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would predict. Specific values would require dedicated computational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data that can be compared with experimental results to confirm a molecule's structure. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound, as well as its infrared (IR) vibrational frequencies. nih.govpolimi.it These theoretical spectra can aid in the interpretation of experimental data and provide a more detailed understanding of the molecule's structure and bonding.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is invaluable for studying the pathways of chemical reactions. For this compound, DFT could be used to model various reactions, such as its synthesis or its behavior as an inhibitor of certain enzymes. nih.gov By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the most likely reaction mechanism and predict reaction rates. This is particularly useful in understanding the structure-activity relationships of tetralone derivatives in medicinal chemistry. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics. This approach would allow for a more thorough exploration of the conformational landscape, especially the flexibility of the propyl chain and the puckering of the non-aromatic ring, and how these motions might influence the molecule's interactions with its environment or a biological target.

Quantum Chemical Methods for Reactivity and Selectivity Assessments

Beyond DFT, other quantum chemical methods can be applied to assess the reactivity and selectivity of this compound. These methods can provide a more detailed picture of electron distribution and electrostatic potential, which are crucial for predicting how the molecule will interact with other reagents. For instance, these calculations can identify the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for predicting the outcomes of chemical reactions.

Investigation of Substituent Effects on Electronic and Steric Properties

The introduction of substituents to a core molecular scaffold, such as the 3,4-dihydronaphthalen-2(1H)-one system, can profoundly alter its electronic and steric landscape. The propyl group at the 6-position of the titular compound, for instance, is expected to exert specific effects due to its electron-donating nature and spatial bulk.

Electronic Effects: Alkyl groups, like the propyl substituent, are generally considered to be weakly electron-donating through an inductive effect. This donation of electron density to the aromatic ring can influence the molecule's reactivity and electronic properties. A key aspect of this is the impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's electronic behavior.

Another important electronic descriptor is the Molecular Electrostatic Potential (MEP). The MEP map provides a visualization of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen would be expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. The electron-donating propyl group would subtly increase the electron density in the aromatic ring, potentially modulating the electrostatic potential across the scaffold.

Steric Effects: The propyl group also introduces steric bulk to the molecule. While the 6-position is somewhat removed from the ketone functionality, the size and conformation of the propyl chain can influence how the molecule interacts with its environment. For example, it could affect the crystal packing arrangement or how the molecule fits into the binding site of a biological target. In computational studies of substituted naphthalene (B1677914) systems, steric effects have been shown to influence molecular conformation and reactivity. canterbury.ac.nz The interplay between these electronic and steric factors is crucial for a comprehensive understanding of the chemical behavior of this compound.

A summary of the expected effects of an alkyl substituent on the electronic properties of a dihydronaphthalenone system is presented in the table below.

| Property | Expected Effect of 6-Propyl Substituent |

| HOMO Energy | Increase (destabilization) due to the electron-donating nature of the alkyl group. |

| LUMO Energy | Relatively minor change compared to the HOMO energy. |

| HOMO-LUMO Gap | Decrease, potentially leading to increased reactivity and a red-shift in UV-Vis absorption spectra. |

| Molecular Electrostatic Potential (MEP) | Increased negative potential on the aromatic ring system and modulation of the potential around the carbonyl group. |

| Steric Profile | Increased bulk at the 6-position, which can influence intermolecular interactions and binding affinity to molecular targets. |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions.

While a crystal structure for this compound is not available in the cited literature, studies on structurally similar dihydronaphthalenone derivatives provide significant insight into the types of interactions that stabilize their crystal lattices.

For instance, a Hirshfeld surface analysis performed on (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one revealed that the crystal packing is dominated by H···H contacts, accounting for 66.0% of all intermolecular interactions. canterbury.ac.nz This is common in molecules with a high proportion of hydrogen atoms on their surfaces. Other significant interactions included C···H/H···C contacts (22.3%), which are indicative of C-H···π interactions, and O···H/H···O contacts (9.3%), representing hydrogen bonds. canterbury.ac.nz Weaker, but still present, were C···C contacts (2.4%), which suggest the presence of π-π stacking interactions. canterbury.ac.nz

Similarly, an analysis of (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate also highlighted the prevalence of H···H contacts (45.7%) and H···C/C···H contacts (20.2%). In this structure, the presence of a water molecule led to significant O···H/H···O hydrogen bonding interactions.

These examples demonstrate that the crystal packing of dihydronaphthalenone systems is a complex interplay of various weak interactions. For this compound, it can be anticipated that van der Waals forces in the form of H···H and C···H contacts would be the most significant contributors to the crystal packing. The carbonyl group would likely participate in C-H···O hydrogen bonds, and the aromatic rings could engage in π-π stacking or C-H···π interactions. The propyl group, with its flexible chain of hydrogen-rich carbons, would contribute significantly to the H···H and C···H contact surfaces.

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative dihydronaphthalenone derivative.

| Intermolecular Contact | Percentage Contribution (%) in (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one canterbury.ac.nz |

| H···H | 66.0 |

| C···H/H···C | 22.3 |

| O···H/H···O | 9.3 |

| C···C | 2.4 |

Molecular Docking Studies for Understanding Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Docking simulations can provide valuable information about the binding mode, binding affinity, and the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Recent research has explored the potential of 3,4-dihydronaphthalen-1(2H)-one derivatives as anticancer agents. In one such study, a series of these compounds were synthesized and their activity against hepatocellular carcinoma cells was investigated. Molecular docking was employed to understand how these molecules might inhibit key signaling pathways, such as the NF-κB and MAPK pathways. Although the specific proteins targeted were not detailed in the abstract, the study highlights the utility of docking in elucidating potential mechanisms of action for this class of compounds.

The interactions observed in docking studies of dihydronaphthalenone derivatives with protein targets are typically multifaceted. The carbonyl oxygen is a prime candidate for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors (e.g., serine, threonine, lysine). The aromatic portion of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine) and π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan). The propyl group at the 6-position would be expected to contribute to hydrophobic interactions within a corresponding pocket of the binding site.

The table below provides a hypothetical summary of the types of interactions and the amino acid residues that could be involved in the binding of a this compound derivative to a protein active site, based on common interactions observed in molecular docking studies.

| Type of Interaction | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues in Protein Target |

| Hydrogen Bonding | Carbonyl oxygen | Serine, Threonine, Lysine, Arginine, Histidine |

| Hydrophobic Interactions | Propyl group, aliphatic part of the dihydronaphthalene ring | Leucine, Isoleucine, Valine, Alanine, Proline |

| π-π Stacking | Aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| C-H···π Interactions | C-H bonds of the propyl group or dihydronaphthalene ring | Phenylalanine, Tyrosine, Tryptophan |

By providing a detailed picture of these molecular interactions, docking studies can guide the design of more potent and selective inhibitors, making it an indispensable tool in modern medicinal chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Versatile Building Blocks in Complex Molecule Synthesis

Substituted tetralones, such as 6-Propyl-3,4-dihydronaphthalen-2(1H)-one, are recognized as powerful and versatile building blocks in organic synthesis. researchgate.netsemanticscholar.org Their utility stems from the strategic placement of functional groups on a rigid bicyclic frame, which allows for controlled, stereoselective transformations. Organic building blocks are fundamental components for the modular, bottom-up assembly of intricate molecular structures. nih.gov

The reactivity of the β-tetralone core is primarily centered around the carbonyl group and the α-carbons. The ketone can undergo a wide range of reactions, including nucleophilic additions, reductions, and condensations. The adjacent methylene (B1212753) groups can be functionalized via enolate chemistry, enabling alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. This multifaceted reactivity allows chemists to use the tetralone scaffold as a starting point to construct more elaborate molecular systems. researchgate.net The 6-propyl substituent on the aromatic ring influences the electronic properties of the molecule and can be used to modulate biological activity or material properties in the final target compounds. The strategic importance of such building blocks is underscored by their role in creating libraries of compounds for drug discovery and materials science research. nih.gov

Intermediates in the Total Synthesis of Natural Products

Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, and plants. mdpi.com Their biosynthesis often involves complex enzymatic assembly lines known as polyketide synthases (PKSs). nih.govnih.gov Many polyketide natural products feature aromatic ring systems, including the tetralone framework. semanticscholar.org For instance, the core structure of actinoranone, a meroterpene natural product with significant cytotoxicity against human colon cancer cells, contains a tetralone functionality derived from a polyketide fragment. semanticscholar.org The synthesis of such molecules often relies on the preparation of a suitably substituted tetralone intermediate, which is then elaborated to the final natural product. While specific syntheses employing this compound are not prominently documented, its structural similarity to intermediates used in known polyketide syntheses suggests its potential applicability in this area.

| Natural Product Class | Example | Significance/Activity | Reference |

|---|---|---|---|

| Meroterpenoid/Polyketide | Actinoranone | Cytotoxic against HCT-116 human colon cancer cells | semanticscholar.org |

| Polyketide | 10-Norparvulenone | Antiviral | semanticscholar.org |

| Polyketide | O-Methylasparvenone | Nitrogen-free serotonin (B10506) receptor antagonist | semanticscholar.org |

| Sesquiterpenoid | Catalponol | Antitermitic | semanticscholar.org |

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This group includes many compounds with potent pharmacological activities. uci.edu Substituted tetralones serve as precursors in the synthesis of various alkaloid scaffolds. researchgate.net The transformation of the tetralone core into a nitrogen-containing ring system is a key strategic step. For example, the synthesis of tetrahydroisoquinoline alkaloids, a large family of bioactive compounds, can involve intermediates derived from tetralone-like structures. nih.govacs.org The carbonyl group of the tetralone can be converted into an amine via reductive amination or other nitrogen-incorporation reactions, followed by cyclization to form the characteristic heterocyclic core of the target alkaloid. The Lycopodium alkaloids, a diverse group of structurally complex natural products with neurotropic and anticancer properties, are another family where bicyclic ketones serve as key synthetic precursors. uci.edu

The versatility of the tetralone scaffold extends to its use as an intermediate in the synthesis of other complex molecular structures beyond polyketides and alkaloids, such as steroids and terpenoids. medcraveonline.com For example, 6-methoxy-2-tetralone, a close analog of the title compound, has been extensively used as a starting material for synthesizing steroidal compounds and various terpenoids. medcraveonline.com Similarly, other methoxy-α-tetralones have been employed in the synthesis of diterpenes and sesquiterpenes. researchgate.net These syntheses leverage the tetralone's reactive handles to build the intricate polycyclic systems characteristic of these natural product classes, demonstrating the broad applicability of this building block in constructing diverse carbon skeletons.

Precursors for the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant percentage of all known drugs containing a heterocyclic ring. beilstein-journals.org The tetralone framework is an excellent starting point for the synthesis of novel fused and spiro-heterocyclic systems. The ketone functionality and the adjacent α-methylene group provide a reactive 1,3-dicarbonyl surrogate that can participate in condensation reactions with various binucleophiles.

For example, reaction with hydrazines can yield fused pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) can lead to isoxazoles. Reactions with amidines or guanidines can be used to construct fused pyrimidine (B1678525) rings. thieme.com This strategy allows for the rapid diversification of the tetralone core into a wide range of heterocyclic structures, which can then be screened for biological activity. nih.gov The synthesis of 6-n-propyl-2-thiouracil, a known inhibitor of iodothyronine deiodinase, highlights the significance of the 6-propyl substitution pattern in bioactive heterocycles, suggesting that heterocycles derived from this compound could possess interesting pharmacological properties. researchgate.netnih.gov

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine (R-NH-NH₂) | Fused Pyrazole |

| Hydroxylamine (NH₂OH) | Fused Isoxazole |

| Urea / Thiourea (B124793) | Fused Pyrimidinone / Thione |

| β-Ketoesters | Fused Pyridone |

| Malononitrile | Fused Aminopyridine |

Contribution to the Development of Novel Synthetic Methodologies

The pursuit of complex molecular targets often necessitates the development of new and innovative synthetic methods. The importance of the tetralone motif in natural products and pharmaceuticals has made it a frequent target in synthetic campaigns. semanticscholar.orgresearchgate.net Challenges associated with the efficient and stereocontrolled synthesis of substituted tetralones have spurred innovation in chemical reactions. For instance, significant effort has been invested in developing robust methods for the construction of the tetralone ring system itself, including advancements in Friedel-Crafts acylations and cyclizations, Nazarov cyclizations, and various transition-metal-catalyzed annulation reactions. semanticscholar.orgresearchgate.net Furthermore, the use of tetralones as substrates has led to the refinement of methodologies for asymmetric transformations, such as catalytic asymmetric hydrogenation of tetralone-derived olefins or enantioselective functionalization of the ketone. The development of regioselective functionalization techniques for tetralone precursors remains an active area of research, contributing to the broader toolkit available to synthetic organic chemists. researchgate.net

Lack of Specific Research on this compound in Advanced Applications

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the applications of This compound in the fields of supramolecular chemistry, self-assembled architectures, and catalysis. While the broader class of dihydronaphthalenone derivatives has been a subject of study in various chemical contexts, including organic synthesis and medicinal chemistry, specific research focusing on the 6-propyl substituted variant in the requested advanced applications appears to be limited or not publicly documented.

General studies on dihydronaphthalenone chalconoid derivatives have explored their potential biological activities. Furthermore, extensive research exists on the synthesis and application of aryldihydronaphthalene derivatives, which are recognized for their significance in chemistry. nih.gov Methodologies for creating these structures include acid-catalyzed cyclizations, transition metal-catalyzed additions, and other advanced organic reactions. nih.gov

However, the specific influence of the 6-propyl group on the properties and potential applications of the dihydronaphthalen-2-one core in supramolecular chemistry and catalysis has not been a focus of the available research. Supramolecular chemistry relies on non-covalent interactions between molecules to form larger, organized structures. The specific stereoelectronic effects of the propyl substituent at the 6-position would be critical in directing such self-assembly, but dedicated studies on this compound are absent from the current body of literature.

Similarly, in the realm of catalysis, while derivatives of various heterocyclic and carbocyclic scaffolds are widely used, there is no specific information on the use of this compound or its immediate derivatives as catalysts or in facilitating organic transformations. The catalytic potential of a molecule is highly dependent on its structure, including the nature and position of its functional groups, which for this specific compound, has not been explored in the context of catalytic applications.

Due to the absence of specific research data for this compound in the requested areas, a detailed discussion on its role in supramolecular chemistry and catalytic applications cannot be provided at this time. Further investigation and dedicated research would be necessary to elucidate the potential of this specific compound in these advanced fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.